molecular formula C6H6BrN3O B1438538 2-bromo-N-(pyrazin-2-yl)acetamide CAS No. 787628-96-0

2-bromo-N-(pyrazin-2-yl)acetamide

Cat. No. B1438538
M. Wt: 216.04 g/mol
InChI Key: WKCWELSTTLPNKW-UHFFFAOYSA-N
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Patent
US08153669B2

Procedure details

This compound is prepared by an analogous method to 2-bromo-N-isoxazol-3-yl-acetamide (Intermediate A) by replacing 3-aminoisoxazole with 2-aminopyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([NH:5][C:6]1[CH:10]=CO[N:7]=1)=[O:4].[NH2:11][C:12]1[CH:17]=NC=CN=1>>[Br:1][CH2:2][C:3]([NH:5][C:6]1[CH:10]=[N:11][CH:12]=[CH:17][N:7]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)NC1=NOC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)NC1=NOC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CN=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrCC(=O)NC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.